

Penoxsulam: Application Notes and Protocols for Research and Development

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Compound of Interest

Compound Name: **Penoxsulam**

Cat. No.: **B166495**

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Introduction: **Penoxsulam** is a systemic, post-emergence herbicide belonging to the triazolopyrimidine sulfonamide chemical class.^[1] It is widely utilized for the control of a broad spectrum of annual grasses, sedges, and broadleaf weeds, particularly in rice cultivation and aquatic environments.^{[1][2][3]} Its mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).^{[2][4]} This enzyme is critical for the biosynthesis of essential branched-chain amino acids—valine, leucine, and isoleucine—which are vital for protein synthesis and plant growth.^{[1][2]} By disrupting this pathway, **penoxsulam** halts cell division and growth, leading to the eventual death of susceptible plants.^[2] It is absorbed through the foliage, stems, and roots and is translocated throughout the plant.^{[1][2]}

Application Guidelines and Dosage Optimization

The efficacy of **penoxsulam** is highly dependent on the application timing, dosage, target weed species, and environmental conditions. It can be applied pre-emergence or post-emergence, though it is primarily used as an early post-emergence herbicide when weeds are young and actively growing.^{[1][3]}

- **Timing:** For transplanted rice, pre-emergence applications are typically made within a few days after transplanting (DAT).^[5] Post-emergence applications are effective when weeds are at early growth stages.^[1] For example, applications at 8-12 DAT have been shown to be highly effective.^[6] The stage of weed growth is a critical factor; younger, actively growing plants are more susceptible, while mature plants may require higher doses or longer exposure times.^{[4][7]}

- Dosage: Effective application rates are generally low, typically ranging from 15 to 40 grams of active ingredient per hectare (g a.i./ha).^[1] Studies in transplanted rice have found that a rate of 22.5 g a.i./ha provides significant weed control and increases grain yield.^{[5][8]} Rates of 36 g a.i./ha or higher have also been shown to maximize grain yield, irrespective of application timing.^[9]
- Adjuvants and Tank-Mixing: The efficacy of **penoxsulam** can be enhanced by using adjuvants, such as methylated seed oil (MSO), which improves penetration.^[10] Tank-mixing with other herbicides like cyhalofop-butyl, bispyribac-sodium, or butachlor can broaden the spectrum of controlled weeds and help manage herbicide resistance.^{[1][11][12]}

Data Presentation

Table 1: Recommended Application Timing and Dosage of Penoxsulam in Rice

Crop System	Application Timing	Dosage (g a.i./ha)	Target Weeds	Key Findings & Citations
Transplanted Rice	Pre-emergence (3 DAT)	20, 22.5, 25, 50	Grasses, Broadleaf weeds, Sedges	Penoxsulam at 22.5 g/ha resulted in the lowest weed density and highest weed control efficiency. [5] [8]
Transplanted Rice	Post-emergence (8-12 DAT)	22.5	Echinochloa colona, Cyperus difformis, Monochoria vaginalis	Most effective timing to control major weed species, resulting in the lowest weed index and maximum grain yield. [6]
Irrigated Rice	Early or Late Post-emergence	24, 36, 48, 60	General weed flora	Applications at ≥ 36 g/ha resulted in the highest grain yield, regardless of application timing. [9]
Direct-seeded Rice	Post-emergence	15 - 40	Echinochloa crus-galli, Fimbristylis miliacea, Cyperus difformis	Effective at low use rates for broad-spectrum control. [1]

Table 2: Efficacy of Penoxsulam on Common Weed Species

Weed Species	Common Name	Efficacy Level	Effective Dosage (g a.i./ha)	Growth Stage	Citations
<i>Echinochloa crus-galli</i>	Barnyardgrass	Excellent	22.5 - 30	1- to 5-leaf stage	[5][13][14]
<i>Echinochloa colona</i>	Jungle Rice	Excellent	22.5	Early	[5]
<i>Cyperus difformis</i>	Smallflower Umbrella Sedge	Good - Excellent	22.5	Early	[5][6]
<i>Amaranthus retroflexus</i>	Redroot Pigweed	Excellent	Not specified	Early	[14]
<i>Monochoria vaginalis</i>	Pickerelweed	Good - Excellent	22.5	Early	[1][6]
<i>Hydrilla verticillata</i>	Hydrilla	Good (slow acting)	20 ppb (aquatic)	Actively growing	[7]
<i>Chenopodium album</i>	Lamb's Quarters	Ineffective	Not specified	-	[14]
<i>Digitaria sanguinalis</i>	Large Crabgrass	Ineffective	Not specified	-	[14]

Table 3: Crop Safety and Phytotoxicity of Penoxsulam

Crop	Cultivar/Variety	Application Rate	Phytotoxicity Symptoms	Findings & Citations
Rice (Transplanted)	'ADT 43'	20, 22.5, 25, 50 g/ha	None observed	Penoxsulam was found to be completely safe with no symptoms like chlorosis or epinasty. [5]
Foxtail Millet	'Jingu 21'	0.5X and 1X recommended dose	Minimal; plants recover	Higher doses (2X, 3X, 4X) caused significant phytotoxicity, reduced plant height, and leaf area. [15] [16]
White Oat	'URS Guará', 'URS Guria'	Increasing doses	Reduced tolerance	Tolerance was increased by the safener mefenpyr-diethyl and decreased by organophosphorus insecticides. [17]

Table 4: Summary of Penoxsulam Residue and Degradation Data

Matrix	Half-life (DT ₅₀)	Analytical Method	Limit of Quantitation (LOQ)	Key Findings & Citations
Field Water	1.9 - 12 days	QuEChERS-HPLC	0.02 mg/kg	Degradation fits first-order kinetics. [18]
Soil	3.5 - 18 days	QuEChERS-HPLC	0.02 mg/kg	Degradation varies with climate and soil type; final residues at harvest are typically below the LOQ. [10] [18]
Soil	26.65 days	HPLC	Not specified	Persistence study following a single application of 25 g a.i./ha. [19]
Water (Lab)	20 - 50 days	LC/MS/MS	0.05 µg/L	Primary degradation pathway in water is photolysis. [7] [20]

Experimental Protocols

Protocol 1: Field Efficacy and Crop Safety Trial

This protocol is adapted from field studies evaluating **penoxsulam** in transplanted rice.[\[5\]](#)

1. Objective: To evaluate the efficacy of different doses of **penoxsulam** on weed control and to assess its phytotoxicity on the crop.

2. Experimental Design:

- Design: Randomized block design (RBD) with three or four replications.
- Plot Size: Gross plot of 20 m² (5.0 m x 4.0 m).
- Crop: Rice (*Oryza sativa* L.), e.g., variety 'ADT 43'.

3. Treatments:

- **Penoxsulam** at varying doses (e.g., 20, 22.5, 25, 50 g a.i./ha).
- Standard check herbicides (e.g., Butachlor at 1.0 kg/ha, Pretilachlor at 750 g/ha).
- Control groups: Hand weeding (e.g., at 20 and 40 DAT) and an unweeded control.

4. Application:

- Timing: Pre-emergence (3 days after transplanting) or post-emergence.
- Equipment: Hand-operated knapsack sprayer fitted with a flat fan nozzle.
- Spray Volume: 500 L/ha to ensure uniform coverage.

5. Data Collection:

- Weed Assessment:
 - Identify dominant weed flora in the unweeded control plot.
 - Measure weed density (count per m²) and weed dry weight (g/m²) at regular intervals (e.g., 20, 45, 60 DAT) using a quadrat.
 - Calculate Weed Control Efficiency (WCE) using the formula: $WCE (\%) = [(DMC - DMT) / DMC] * 100$, where DMC is the dry matter of weeds in the control plot and DMT is the dry matter of weeds in the treated plot.
- Crop Phytotoxicity Assessment:
 - Visually assess crop injury at 7, 14, 21, and 28 days after application.

- Use a rating scale (e.g., 1-10, where 1 is no effect and 10 is complete crop death) to score symptoms like epinasty, hyponasty, chlorosis, and necrosis.
- Yield Assessment:
 - Harvest the net plot area at maturity.
 - Measure grain yield and straw yield, and adjust for moisture content.

6. Statistical Analysis:

- Analyze data using Analysis of Variance (ANOVA) appropriate for an RBD.
- Use a suitable post-hoc test (e.g., Duncan's Multiple Range Test) to compare treatment means.

Protocol 2: Greenhouse Dose-Response Assay

This protocol is based on methodologies for evaluating herbicide dose-response on target weeds and crops under controlled conditions.[\[13\]](#)[\[21\]](#)

1. Objective: To determine the dose of **penoxsulam** required to inhibit the growth of a target weed and crop by 50% (GR₅₀).

2. Materials:

- Seeds of the target weed (e.g., *Echinochloa crus-galli*) and crop (e.g., rice).
- Pots or trays filled with a suitable soil mix.
- **Penoxsulam** analytical standard and formulated product.
- Greenhouse or growth chamber with controlled temperature, light, and humidity.
- Precision sprayer for herbicide application.

3. Procedure:

• Plant Growth:

- Sow seeds in pots and thin to a uniform number of plants per pot (e.g., 5-8 plants).
 - Grow plants to a specific growth stage (e.g., 1-leaf, 3-leaf, or 5-leaf stage).
 - Herbicide Preparation and Application:
 - Prepare a series of **penoxsulam** concentrations. For a sensitive weed like *E. crus-galli*, a range could be 0, 0.24, 0.48, 0.96, 1.88, 3.75, 7.5, 15, 30, 60 g a.i./ha.[13]
 - Apply the herbicide solutions using a precision sprayer calibrated to deliver a specific volume.
 - Incubation and Assessment:
 - Place treated pots back into the greenhouse in a completely randomized design.
 - Observe plants for visual symptoms of injury (e.g., yellowing, stunting) at regular intervals (e.g., 5, 10, 21 days after treatment).
 - At the end of the experiment (e.g., 21 DAT), harvest the above-ground biomass and measure the fresh weight.
4. Data Analysis:
- Convert fresh weight data to a percentage of the untreated control.
 - Fit the data to a non-linear regression model, such as a four-parameter log-logistic model:
 - $$Y = c + \{(d - c) / [1 + \exp(b(\log(x) - \log(e)))]\}$$
 - Where Y is the response (fresh weight), x is the herbicide dose, d is the upper limit, c is the lower limit, e is the GR_{50} , and b is the slope of the curve around the GR_{50} .
 - Calculate the GR_{50} value, which represents the herbicide dose causing a 50% reduction in plant fresh weight.

Protocol 3: Penoxsulam Residue Analysis in Soil and Water

This protocol describes a general method for the extraction and quantification of **penoxsulam** residues using QuEChERS and High-Performance Liquid Chromatography (HPLC), based on established methods.[18][22]

1. Objective: To quantify the concentration of **penoxsulam** residues in environmental samples.

2. Sample Preparation and Extraction (QuEChERS Method):

- Soil:

- Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
 - Add 10 mL of deionized water and vortex.
 - Add 10 mL of acetonitrile and shake vigorously for 1 minute.
 - Add QuEChERS extraction salts (e.g., MgSO₄, NaCl) and shake again for 1 minute.
 - Centrifuge at >3000 rpm for 5 minutes.

- Water:

- Take a known volume of water and proceed with liquid-liquid extraction using acetonitrile.

- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

- Transfer an aliquot of the acetonitrile supernatant (upper layer) to a 2 mL or 15 mL d-SPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) and MgSO₄).
 - Vortex for 30 seconds and centrifuge for 5 minutes.
 - The resulting supernatant is the final extract for analysis.

3. HPLC Analysis:

- Instrumentation: HPLC system with a UV or Diode Array Detector (DAD). For higher sensitivity and confirmation, use a tandem mass spectrometer (LC/MS/MS).[20]
- Column: A C18 reverse-phase column (e.g., Agilent HC-C18).[18]

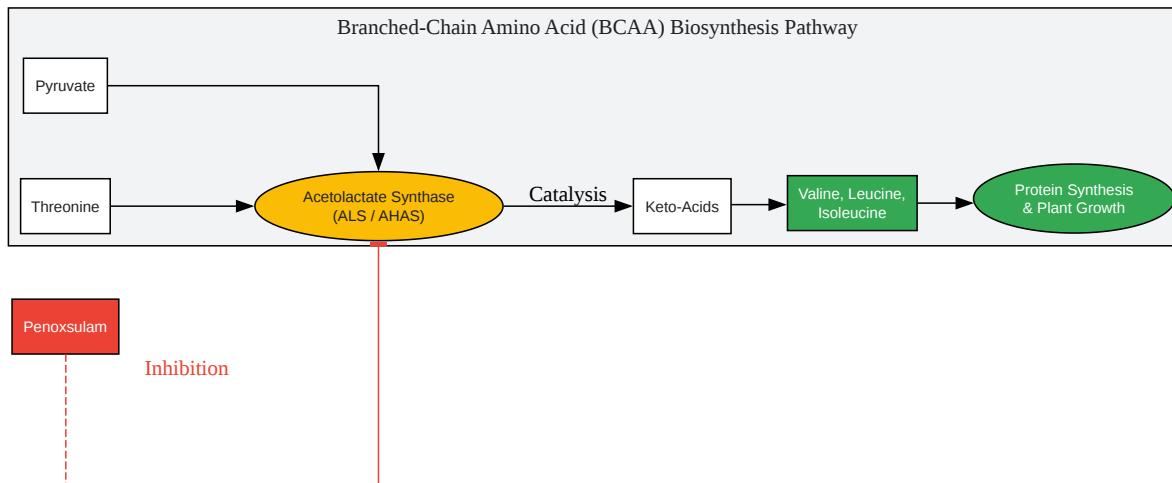
- Mobile Phase: A gradient elution using acetonitrile and acidified water (e.g., 0.4% phosphoric acid in water).[18]
- Detection: UV detection at a wavelength of ~230 nm.[22]
- Quantification:
 - Prepare a calibration curve using **penoxsulam** analytical standards in a solvent matching the final extract.
 - Calculate the concentration in the original sample based on the calibration curve, accounting for dilution factors and sample weight/volume.

4. Quality Control:

- Analyze procedural blanks, matrix-matched standards, and fortified samples (spikes) with each batch.
- Recovery rates should typically be within the 70-120% range with a relative standard deviation (RSD) of $\leq 15\text{-}20\%$.[20][22]

Visualizations

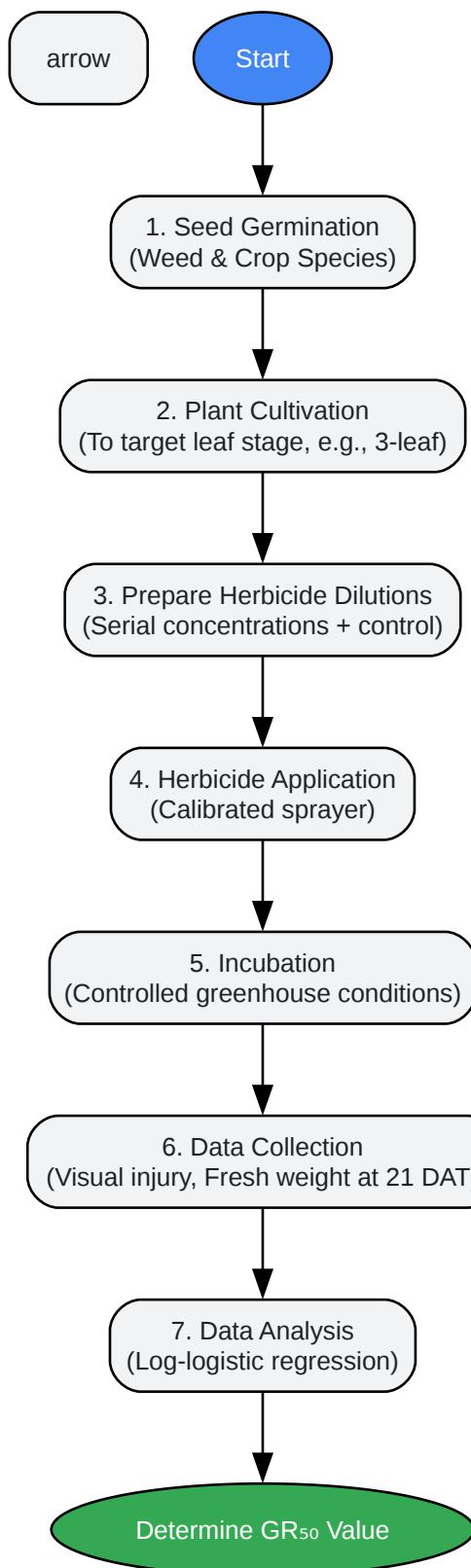
Diagram 1: Penoxsulam Mode of Action

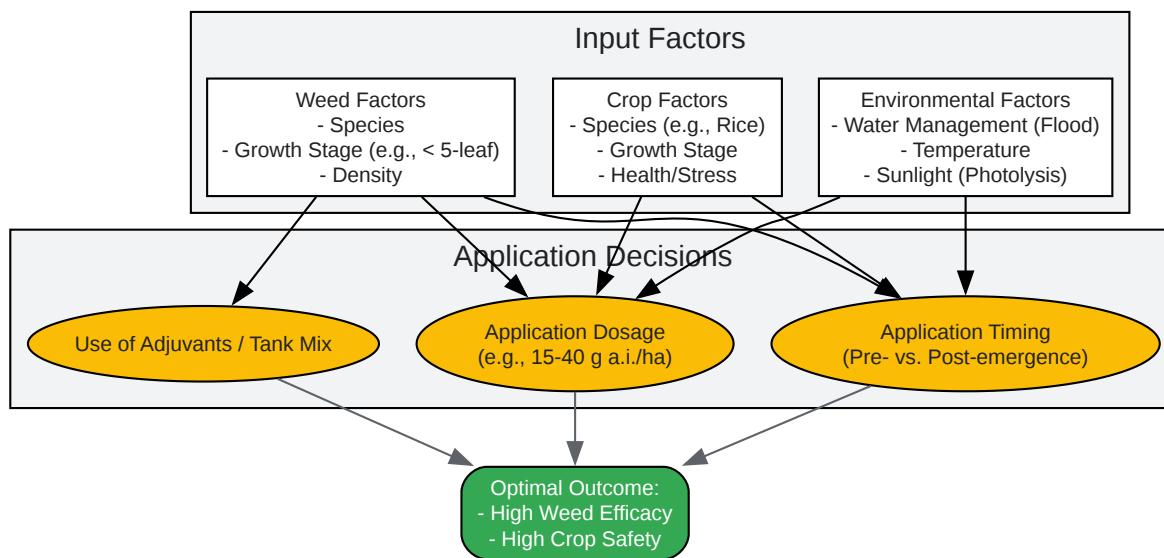


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Caption: **Penoxsulam** inhibits the ALS enzyme, blocking essential amino acid synthesis.

Diagram 2: Experimental Workflow for Dose-Response Assay





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